molecular formula C17H14FN3OS3 B12042665 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 477331-44-5

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B12042665
CAS No.: 477331-44-5
M. Wt: 391.5 g/mol
InChI Key: OEGZOGOBQFASDL-UHFFFAOYSA-N
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Description

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of 1,3,4-Thiadiazole Core: The synthesis begins with the formation of the 1,3,4-thiadiazole core. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with hydrazine hydrate.

    Introduction of Benzylthio Group: The next step involves the introduction of the benzylthio group at the 5-position of the thiadiazole ring. This can be done by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base like sodium hydride.

    Thioether Formation: The thiadiazole derivative is then reacted with 2-chloro-N-(3-fluorophenyl)acetamide to form the final compound. This step typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic ring and the thiadiazole core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide has been studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are of significant interest in medicinal chemistry. It has been investigated for its ability to inhibit specific enzymes or receptors, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its diverse reactivity profile makes it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s thiadiazole core and benzylthio group are crucial for its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide
  • 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide
  • 2-((5-(Phenylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide stands out due to its benzylthio group, which can enhance its lipophilicity and binding interactions with biological targets. This structural feature may contribute to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

477331-44-5

Molecular Formula

C17H14FN3OS3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C17H14FN3OS3/c18-13-7-4-8-14(9-13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,22)

InChI Key

OEGZOGOBQFASDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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